molecular formula C9H8N2O2 B1346341 4-(Cyanomethylamino)benzoic acid CAS No. 6275-82-7

4-(Cyanomethylamino)benzoic acid

Cat. No.: B1346341
CAS No.: 6275-82-7
M. Wt: 176.17 g/mol
InChI Key: BYJDWVPJZIZFCW-UHFFFAOYSA-N
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Description

4-(Cyanomethylamino)benzoic acid is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a cyanomethylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with cyanomethylating agents. One common method includes the use of cyanomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the cyanomethylamino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyanomethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 4-(Carboxymethylamino)benzoic acid.

    Reduction: 4-(Aminomethylamino)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

4-(Cyanomethylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Cyanomethylamino)benzoic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyanomethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Molecular targets and pathways involved vary based on the compound’s use in different fields.

Comparison with Similar Compounds

4-(Cyanomethylamino)benzoic acid can be compared with other benzoic acid derivatives such as:

    4-Aminobenzoic acid: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.

    4-(Carboxymethylamino)benzoic acid: An oxidized form with different reactivity and applications.

    4-(Aminomethylamino)benzoic acid: A reduced form with distinct chemical properties.

The uniqueness of this compound lies in its cyanomethylamino group, which provides a unique combination of reactivity and functionality, making it valuable for diverse applications .

Properties

IUPAC Name

4-(cyanomethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJDWVPJZIZFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284188
Record name 4-(cyanomethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-82-7
Record name NSC36168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(cyanomethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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